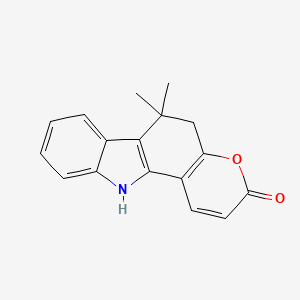
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(3,2-a)carbazol-3(5H)-one, 6,11-dihydro-6,6-dimethyl- is a complex organic compound belonging to the class of pyrano[3,2-a]carbazoles
Synthetic Routes and Reaction Conditions:
Iron-Mediated Oxidative Cyclisation: This method involves the use of iron catalysts to facilitate the oxidative cyclisation of precursor molecules to form pyrano[3,2-a]carbazole structures.
Palladium-Catalysed Synthesis: Palladium(II) catalysts are employed to achieve the total synthesis of pyrano[3,2-a]carbazole alkaloids through oxidative cyclisation of diarylamines[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 ....
Acid-Catalysed Tandem Reactions: Acid catalysts can be used to promote tandem reactions involving 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols to synthesize pyrano[3,2-c]quinolones and furo[3,2-c]quinolones.
Industrial Production Methods: Industrial production of pyrano[3,2-a]carbazole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are often adapted from laboratory-scale procedures to meet industrial standards.
Types of Reactions:
Oxidation: Pyrano[3,2-a]carbazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrano[3,2-a]carbazole ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidized Products: These can include hydroxylated, carboxylated, or other oxidized derivatives.
Reduced Products: Reduced derivatives may exhibit different physical and chemical properties.
Substituted Products: Substitution reactions can lead to the formation of a wide range of derivatives with varying biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit biological activities, including antitumor, anti-inflammatory, and antifungal properties[_{{{CITATION{{{_4{Efficient synthesis of pyrano 3,2- - Springer.
Medicine: Some derivatives have shown promise in preclinical studies for the treatment of cancer and other diseases.
Industry: These compounds are used in the development of new materials and pharmaceuticals.
Wirkmechanismus
Pyrano[3,2-a]carbazole derivatives are compared with other similar compounds, such as pyrano[2,3-b]carbazoles and furo[3,2-c]quinolones[_{{{CITATION{{{_2{Palladium(ii)-catalysed total synthesis of naturally occurring pyrano3 .... These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of pyrano[3,2-a]carbazole derivatives lies in their specific chemical structure and the resulting biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrano[2,3-b]carbazoles
Furo[3,2-c]quinolones
Other pyrano-fused derivatives
Eigenschaften
CAS-Nummer |
127040-34-0 |
|---|---|
Molekularformel |
C17H15NO2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
6,6-dimethyl-5,11-dihydropyrano[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C17H15NO2/c1-17(2)9-13-11(7-8-14(19)20-13)16-15(17)10-5-3-4-6-12(10)18-16/h3-8,18H,9H2,1-2H3 |
InChI-Schlüssel |
RCLSWBZKCNXMMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC(=O)O2)C3=C1C4=CC=CC=C4N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















